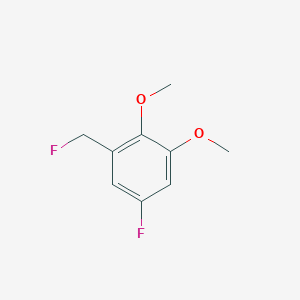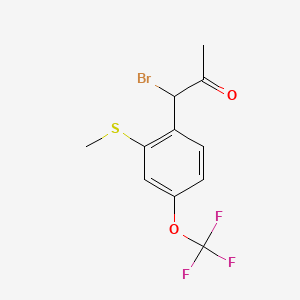
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, mercapto, and chloropropanone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 4-methyl-3-nitrotoluene to yield 4-bromo-3-nitrotoluene. This intermediate is then subjected to a radical benzylic bromination reaction to produce 4-bromo-3-nitro-1-bromomethylbenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while nucleophilic substitution of the bromomethyl group can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one involves its reactive functional groups. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The mercapto group can interact with metal ions and proteins, potentially disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)benzoic acid methyl ester
- 2-Bromomethyl-1,3-dioxolane
- Benzyl bromide
Uniqueness
1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and mercapto groups, which provide a combination of reactivity and functionality not commonly found in similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-8-2-1-7(5-10(8)14)9(13)3-4-12/h1-2,5,14H,3-4,6H2 |
Clave InChI |
OZMBAUNXUWZPHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)S)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)








